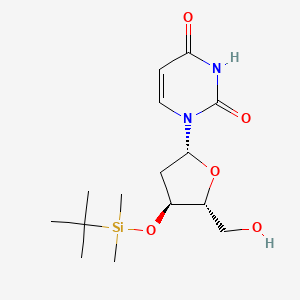

C15H26N2O5Si

描述

Significance of C15H26N2O5Si within Organosilicon Chemistry

The significance of this compound in organosilicon chemistry lies in its nature as a silyl (B83357) ether. The introduction of the tert-butyldimethylsilyl (TBDMS) group is a common strategy in organic synthesis to protect hydroxyl groups. This protecting group is valued for its stability under a wide range of reaction conditions and its selective removal under mild conditions, typically using a fluoride (B91410) source.

In the context of this compound, the TBDMS group is attached to the primary 5'-hydroxyl group of 2'-deoxyuridine (B118206). This selective protection allows for chemical modifications to be carried out on other parts of the nucleoside, such as the 3'-hydroxyl group or the pyrimidine (B1678525) base, without affecting the 5'-position. This targeted reactivity is fundamental in the multi-step synthesis of complex molecules.

Interdisciplinary Relevance of this compound Chemistry

The applications of this compound extend far beyond traditional organosilicon chemistry, demonstrating significant interdisciplinary relevance, particularly in medicinal chemistry and biochemistry. Its primary role is as a key building block in the synthesis of modified nucleosides and oligonucleotides. interchim.comimmunomart.org

Modified nucleosides are crucial in the development of antiviral and anticancer agents. immunomart.org By using 5'-O-TBDMS-dU as a starting material, researchers can synthesize a variety of nucleoside analogs with potential therapeutic properties. These synthetic derivatives are designed to interfere with the replication of viruses or the proliferation of cancer cells. For instance, it has been utilized in the synthesis of 3'- and 5'-O-(3-benzenesulfonylfuroxan-4-yl)-2'-deoxyuridines, which were evaluated as hybrid nitric oxide donor-nucleoside anticancer agents. immunomart.org

Furthermore, in the field of molecular biology and diagnostics, silylated nucleosides like this compound are instrumental in the chemical synthesis of custom DNA and RNA strands (oligonucleotides). These synthetic nucleic acids are essential tools for a wide range of applications, including polymerase chain reaction (PCR), DNA sequencing, and gene silencing technologies.

Historical Context of this compound Research Trajectories

The specific application of these techniques to nucleoside chemistry followed as the demand for synthetic oligonucleotides and modified nucleosides grew with the advancements in molecular biology and pharmaceutical research. The use of compounds like 5'-O-TBDMS-dU became more prevalent as synthetic chemists sought reliable and efficient methods for the regioselective modification of complex biomolecules. Research involving this compound has been cited in studies focusing on the synthesis of various biologically active molecules, indicating its established role as a valuable synthetic intermediate. immunomart.orgamazonaws.com

Structure

3D Structure

属性

CAS 编号 |

76223-05-7 |

|---|---|

分子式 |

C15H26N2O5Si |

分子量 |

342.46 g/mol |

IUPAC 名称 |

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-18)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |

InChI 键 |

CYEAJMJUHMELTK-DMDPSCGWSA-N |

手性 SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |

规范 SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=O)NC2=O |

产品来源 |

United States |

Synthesis and Derivatization Strategies for C15h26n2o5si

Selective Functionalization of C15H26N2O5Si and its Precursors

Aryne Reactivity in Derivatization of this compound Scaffolds

Arynes are highly reactive intermediates in organic chemistry, characterized by a formal triple bond in an aromatic ring. Their unique electronic structure makes them potent electrophiles and dienophiles, capable of participating in a variety of reactions, including cycloadditions and nucleophilic additions. In the context of complex scaffolds like this compound (a nucleoside derivative), aryne reactivity could offer versatile pathways for derivatization, enabling the introduction of new functional groups or the construction of more complex molecular architectures. While direct research findings on aryne reactivity specifically with this compound are not extensively detailed in general literature, the principles of aryne chemistry suggest several potential derivatization strategies.

For instance, arynes can undergo [2+2] or [4+2] cycloaddition reactions with suitable partners, which, if strategically incorporated into a this compound scaffold, could lead to novel fused ring systems or spiro compounds. Nucleophilic attack on arynes, a common reaction pathway, could be exploited by introducing nucleophilic centers onto the deoxyuridine base or the sugar moiety, allowing for the direct attachment of aryl groups. The silicon-containing TBDMS protecting group, while generally stable under many reaction conditions, might influence the electronic or steric environment, potentially dictating regioselectivity or reactivity in aryne-mediated transformations. Such derivatization could be particularly valuable for exploring structure-activity relationships in nucleoside-based therapeutics or for creating probes for biological studies.

Protection and Activation Strategies in this compound Organic Synthesis

In the synthesis of complex organic molecules like this compound, which is 2'-Deoxyuridine (B118206), 3'-O-TBDMS, or 5'-O-tert-Butyldimethylsilyl-2'-deoxyuridine, protection and activation strategies are paramount. nist.govchemicalbook.inglpbio.com The presence of multiple hydroxyl groups on the sugar moiety and reactive sites on the nucleobase necessitates selective functionalization. Protecting groups are reversibly formed derivatives that temporarily mask the reactivity of a functional group, preventing unwanted side reactions during multi-step syntheses. organic-chemistry.org

Protection Strategies: The TBDMS (tert-butyldimethylsilyl) group itself serves as a crucial protecting group in this compound. Silyl (B83357) ethers, including TBDMS, are widely used for the protection of hydroxyl groups, particularly in nucleoside and oligonucleotide synthesis. libretexts.org TBDMS is favored for its stability under a range of conditions and its relative bulkiness, which can confer regioselectivity during protection. libretexts.org For 2'-deoxyuridine, TBDMS is commonly employed to protect either the 3'-hydroxyl or 5'-hydroxyl group. nist.govglpbio.comlibretexts.org

Table 1: Common Silyl Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Removal Conditions | Application Context |

| Trimethylsilyl (B98337) | TMS | Acid or fluoride (B91410) ion | General alcohol protection |

| Tert-butyldimethylsilyl | TBDMS | Acid or fluoride ion (e.g., TBAF, HF-Py) libretexts.org | Nucleoside/oligonucleotide synthesis (2'-hydroxy, 5'-hydroxy) libretexts.org |

| Tri-iso-propylsilyloxymethyl | TOM | Acid or fluoride ion | Nucleoside synthesis (2'-hydroxy) libretexts.org |

| Triisopropylsilyl | TIPS | Acid or fluoride ion | General alcohol protection |

Deprotection of TBDMS ethers typically involves treatment with acid or fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), HF-pyridine, or HF-triethylamine. libretexts.org The choice of deprotection method depends on the compatibility with other functional groups present in the molecule. organic-chemistry.org

Other protecting groups commonly used in nucleoside chemistry include:

Acetyl (Ac) and Benzoyl (Bz) groups: Used for protection of N4 in cytosine and N6 in adenine (B156593) nucleic bases, removed by base treatment (e.g., aqueous or gaseous ammonia, methylamine). libretexts.org

Dimethoxytrityl (DMT) group: Widely used for the protection of the 5'-hydroxyl group in nucleosides, particularly in oligonucleotide synthesis, and removed by weak acid. libretexts.org

Biocatalytic and Chemoenzymatic Approaches in this compound Synthesis

Biocatalytic and chemoenzymatic approaches leverage the specificity and efficiency of enzymes to overcome limitations of traditional chemical synthesis, particularly in the construction of complex molecules like this compound. nih.govucl.ac.ukmdpi.com These methods offer advantages such as milder reaction conditions, enhanced selectivity (chemo-, regio-, and stereoselectivity), and improved sustainability. nih.govucl.ac.ukmdpi.com

Enzyme-Mediated Transformations for this compound

Enzyme-mediated transformations involve the use of isolated enzymes or whole-cell biocatalysts to perform specific chemical reactions. mdpi.com For nucleoside derivatives like this compound, enzymes can catalyze a range of modifications, including glycosylation, phosphorylation, and the introduction or modification of functional groups on the nucleobase or sugar moiety. nih.gov

In the broader context of nucleoside chemistry, enzyme-mediated approaches are crucial for synthesizing oligonucleotides and modified nucleosides. nih.gov DNA/RNA polymerases, ligases, nucleoside phosphorylases, and nucleoside 2'-deoxyribosyltransferases are examples of enzymes that have been successfully employed. nih.govacademie-sciences.frnih.gov These enzymes can facilitate the incorporation of chemically modified nucleotides, offering high fidelity and precise control over the positioning of modifications. nih.gov For instance, enzyme-mediated reactions have been used to prepare enantioenriched secondary alcohols by stereoselective bioreduction of prochiral ketones, a methodology potentially applicable to the synthesis of complex intermediates for this compound or its analogs. mdpi.com The stability and activity of enzymes can be influenced by the reaction medium, with some studies exploring deep eutectic solvents (DES) as alternatives to conventional solvents to enhance enzyme stability or activity. rsc.org

Oxidative Coupling Reactions in this compound Formation

Oxidative coupling reactions are a class of transformations that involve the formation of new bonds, often carbon-carbon or carbon-heteroatom bonds, through an oxidative process. organic-chemistry.orggroupjorgensen.com In the context of forming or derivatizing complex organic molecules, including nucleoside scaffolds, oxidative coupling can be a powerful tool for increasing molecular complexity and diversity. groupjorgensen.com

While specific examples of oxidative coupling directly forming this compound are not commonly detailed in general literature, the principles apply to nucleoside synthesis. For example, the Chan-Lam coupling, an oxidative coupling reaction, allows for aryl carbon-heteroatom bond formation (e.g., C-N, C-O) via the coupling of boronic acids, stannanes, or siloxanes with N-H or O-H containing compounds, often catalyzed by copper(II) in the presence of air. organic-chemistry.org Given that this compound contains nitrogen and oxygen functionalities, such reactions could be envisioned for derivatization of the uracil (B121893) base or the sugar hydroxyls if deprotected.

Other oxidative coupling strategies include those involving electrochemically generated radicals, which can facilitate the formation of new chemical bonds. zioc.ru For instance, the oxidative coupling of N-oxyl radicals with vinyl azides has been demonstrated to form N-O-N structural fragments, highlighting the potential for selective bond formation under controlled oxidative conditions. zioc.ru In the broader field of organic synthesis, oxidative coupling reactions are continually being developed to form various bonds (C-O, C-C, C-N, C-S) using different coupling partners and catalysts, including metal-free conditions. groupjorgensen.comuq.edu.au These methodologies could be adapted for the synthesis of this compound or its derivatives, particularly for forming new linkages or modifying existing functionalities through controlled oxidation.

Advanced Structural Elucidation of C15h26n2o5si

Spectroscopic Characterization Techniques for CHNOSi

Nuclear Magnetic Resonance (NMR) Spectroscopy of CHNOSi

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed insights into the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. For CHNOSi, various 1D and 2D NMR experiments are crucial.

One-Dimensional (1D) NMR (¹H, ¹³C, ²⁹Si, ¹⁵N)

One-dimensional NMR experiments provide fundamental information on the number of chemically distinct nuclei and their immediate electronic environments.

¹H NMR Spectroscopy: Proton NMR is highly sensitive and provides information on the number of protons, their chemical shifts (δ), and their coupling patterns (J values), which reveal neighboring protons. For CHNOSi, characteristic signals are expected for the tert-butyldimethylsilyl (TBDMS) group and the 2'-deoxyuridine (B118206) core. The TBDMS group typically exhibits distinct singlets for the silicon-methyl (Si-CH₃) protons and a singlet for the tert-butyl (t-Bu) protons. Protons on the deoxyribose sugar and the uracil (B121893) base would appear in their characteristic regions csic.esnih.govlibretexts.org.

Table 1: Illustrative ¹H NMR Chemical Shifts for CHNOSi (CDCl₃, ppm)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| Si-CH₃ | 0.0-0.1 | s | 6H | TBDMS methyl protons |

| t-Bu | 0.8-0.9 | s | 9H | TBDMS tert-butyl protons |

| H-2', H-2'' | 2.2-2.6 | m | 2H | Deoxyribose C-2' protons |

| H-1' | 6.1-6.3 | m | 1H | Deoxyribose C-1' proton |

| H-3', H-4', H-5' | 3.6-4.5 | m | 3H | Deoxyribose C-3', C-4', C-5' protons |

| H-6 (uracil) | 7.3-7.7 | s/d | 1H | Uracil C-6 proton |

| NH (uracil) | 8.5-9.5 | br s | 1H | Uracil N-H proton |

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. Each chemically distinct carbon atom gives rise to a signal, with chemical shifts spanning a wide range (0-220 ppm) organicchemistrydata.org. The TBDMS group features characteristic signals for the silicon-bound methyl carbons and the quaternary carbon of the tert-butyl group. The deoxyribose carbons and uracil carbons appear in their respective regions nih.govwiley-vch.de.

Table 2: Illustrative ¹³C NMR Chemical Shifts for CHNOSi (CDCl₃, ppm)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment (Illustrative) |

| Si-CH₃ | -5 to 0 | TBDMS methyl carbons |

| t-Bu (quaternary) | 18-19 | TBDMS quaternary carbon |

| t-Bu (methyl) | 25-26 | TBDMS tert-butyl methyl carbons |

| C-1' | 80-90 | Deoxyribose C-1' |

| C-2' | 35-45 | Deoxyribose C-2' |

| C-3' | 70-75 | Deoxyribose C-3' |

| C-4' | 85-90 | Deoxyribose C-4' |

| C-5' | 60-65 | Deoxyribose C-5' |

| C-2 (uracil) | 150-155 | Uracil C-2 (C=O) |

| C-4 (uracil) | 160-165 | Uracil C-4 (C=O) |

| C-5 (uracil) | 100-105 | Uracil C-5 |

| C-6 (uracil) | 135-140 | Uracil C-6 |

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly useful for organosilicon compounds, providing direct information about the silicon environment. Despite its low natural abundance (4.70%) and low receptivity, the wide chemical shift range (δSi −350 to +175 ppm) makes it highly diagnostic oxinst.commagritek.com. For CHNOSi, a single signal corresponding to the TBDMS silicon atom is expected. Its chemical shift would be indicative of the substitution pattern around the silicon, typically appearing in the range characteristic for trialkylsilyl ethers.

Table 3: Illustrative ²⁹Si NMR Chemical Shift for CHNOSi (ppm)

| Silicon Type | Chemical Shift (δ, ppm) | Assignment (Illustrative) |

| -O-Si(CH₃)₂tBu | 15-25 | TBDMS silicon |

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide valuable information about nitrogen-containing functionalities, such as the nitrogens in the uracil base. However, ¹⁵N NMR has very low sensitivity, often requiring isotopic enrichment or specialized techniques for acquisition nih.gov. The two nitrogen atoms in the uracil ring would typically give distinct signals.

Table 4: Illustrative ¹⁵N NMR Chemical Shifts for CHNOSi (ppm)

| Nitrogen Type | Chemical Shift (δ, ppm) | Assignment (Illustrative) |

| N1 (uracil) | -180 to -190 | Uracil N1 |

| N3 (uracil) | -160 to -170 | Uracil N3 |

Two-Dimensional (2D) NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlations between nuclei, which are indispensable for assigning complex spectra and establishing molecular connectivity researchgate.netcolumbia.edu.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton couplings through bonds, indicating which protons are vicinal (i.e., on adjacent carbons) or geminal (on the same carbon if diastereotopic) tesisenred.netlibretexts.orguvic.ca. For CHNOSi, COSY would establish the connectivity within the deoxyribose sugar ring (e.g., H-1' with H-2'/H-2'', H-2'/H-2'' with H-3', etc.) and potentially between the uracil H-6 and any vicinal protons if the base were substituted.

Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC): HMQC (or HSQC) experiments correlate protons directly bonded to carbons (one-bond ¹H-¹³C correlations) columbia.edulibretexts.orguvic.ca. This is crucial for assigning specific proton signals to their directly attached carbon signals. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by their phase columbia.edu. For CHNOSi, HMQC/HSQC would confirm the direct attachment of TBDMS methyl protons to silicon-bound carbons, and assign the protons on each carbon of the deoxyribose and uracil moieties. A ²⁹Si-HSQC experiment could also correlate the silicon signal with the protons of the attached methyl groups magritek.com.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect long-range heteronuclear correlations, typically between protons and carbons separated by two, three, or occasionally four bonds columbia.edulibretexts.orgresearchgate.net. This is vital for establishing connectivity across quaternary carbons or through heteroatoms, which are not directly observed in HMQC/HSQC or COSY. For CHNOSi, HMBC would be critical for confirming the attachment of the TBDMS group to the deoxyribose sugar (e.g., correlations between TBDMS protons and the oxygen-bearing carbon of the sugar), and for establishing connectivity within the uracil base and between the base and the sugar.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between nuclei, irrespective of through-bond connectivity researchgate.net. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å). This is invaluable for determining stereochemistry and conformation. For CHNOSi, NOESY would help confirm the anomeric configuration of the nucleoside and the relative orientation of the TBDMS group and the uracil base with respect to the sugar ring.

Mass Spectrometry (MS) of CHNOSi

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns hmdb.caacdlabs.com.

Hyphenated Techniques (HPLC-MS, GC-MS, UPLC-QTOF-MS)

Hyphenated techniques combine a separation method with mass spectrometry, enabling the analysis of complex mixtures and the identification of individual components.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is widely used for non-volatile and thermally labile compounds, such as nucleosides. The HPLC component separates the compound from impurities, and the MS detector provides mass information for identification and quantification frontiersin.orgmdpi.com. This technique would confirm the purity of CHNOSi and provide its molecular ion or adduct mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. While CHNOSi might require derivatization to increase its volatility, GC-MS could provide precise retention time data and electron ionization (EI) fragmentation patterns for structural confirmation nih.govfrontiersin.org.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): UPLC-QTOF-MS offers enhanced chromatographic resolution and high mass accuracy, making it powerful for identifying and characterizing compounds in complex biological or synthetic matrices mdpi.comnih.govnih.govresearchgate.net. The QTOF analyzer provides accurate mass measurements, which are crucial for determining the elemental composition of the molecular ion and its fragments, thereby aiding in structural elucidation nih.gov.

Ionization Methods (EI, ESI, APCI, MALDI)

The choice of ionization method significantly influences the type of ions observed and the fragmentation patterns.

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. While the molecular ion (M⁺) may be small or absent, the reproducible fragmentation pattern is highly characteristic and can be used for library matching and structural elucidation acdlabs.com.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly used for polar, non-volatile, and thermally labile compounds like nucleosides. It typically produces protonated molecular ions ([M+H]⁺), deprotonated molecular ions ([M-H]⁻), or adducts (e.g., [M+Na]⁺) with minimal fragmentation acdlabs.comfrontiersin.orguvic.ca. Fragmentation can be induced by increasing the cone voltage or by tandem mass spectrometry (MS/MS) (Collision-Induced Dissociation, CID) to gain structural information researchgate.netuvic.caasianpubs.orgnih.gov. For CHNOSi, ESI-HRMS has been reported to yield a protonated molecular ion with high accuracy: calculated for [CHNOSi + H]⁺, 343.1689; found, 343.1682 nih.gov.

Table 5: High-Resolution Mass Spectrometry Data for CHNOSi

| Ion Type | Calculated m/z | Found m/z |

| [M+H]⁺ | 343.1689 | 343.1682 |

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique, often used for compounds of moderate polarity and volatility. It involves a corona discharge to ionize the analyte, typically forming protonated molecular ions or adducts acdlabs.comfrontiersin.org.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique particularly useful for large biomolecules, but also applicable to smaller molecules. The analyte is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the molecules, typically producing molecular ions or adducts acdlabs.comfrontiersin.org.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns. In MS/MS, a precursor ion is selected and then fragmented, typically by collision-induced dissociation (CID), into smaller product ions. uab.eduslideshare.netyoutube.com The mass-to-charge (m/z) ratios of these fragment ions provide insights into the connectivity and arrangement of atoms within the original molecule. scienceready.com.au

For C15H26N2O5Si, a nucleoside derivative with a silyl (B83357) protecting group, MS/MS analysis would involve the ionization of the molecule, likely forming a protonated molecular ion ([M+H]+) or a deprotonated ion ([M-H]-). Subsequent fragmentation would reveal characteristic cleavages. Common fragmentation pathways for such a molecule would include:

Loss of the TBDMS group: The tert-butyldimethylsilyl (TBDMS) ether is a labile protecting group. Cleavage of the Si-O bond or loss of the entire TBDMS moiety (e.g., as t-BuSi(CH3)2OH or related fragments) would be expected, leading to significant fragment ions.

Glycosidic bond cleavage: The bond connecting the pyrimidine (B1678525) base to the sugar moiety (tetrahydrofuran ring) is a common site of fragmentation in nucleosides. This cleavage would yield separate ions corresponding to the protonated or deprotonated base and the modified sugar fragment.

Sugar ring fragmentation: Further fragmentation of the tetrahydrofuran (B95107) ring could occur, leading to characteristic losses of small neutral molecules (e.g., H2O, CH2O) or specific ring-opening products.

Pyrimidine base fragmentation: The pyrimidine-2,4-dione (uracil derivative) ring itself can undergo characteristic fragmentations, although these are often less prominent than cleavages at the more labile parts of the molecule.

By analyzing the m/z values of the product ions and their relative intensities, a detailed fragmentation pathway can be proposed, aiding in the confirmation of the molecular structure and the positions of substituents.

Table 1: Expected Fragmentation Events in MS/MS of this compound

| Fragmentation Event | Expected Neutral Loss / Fragment Type | Structural Information Gained |

| Loss of TBDMS group | t-BuSi(CH3)2OH or similar | Confirmation of silyl protection, position of silyloxy group |

| Glycosidic bond cleavage | Pyrimidine base, modified sugar | Confirmation of nucleoside structure, base-sugar connectivity |

| Sugar ring cleavages | H2O, CH2O, other small molecules | Details of sugar modification, ring integrity |

| Pyrimidine base fragmentation | Characteristic uracil fragments | Confirmation of the pyrimidine moiety |

Ion Mobility Spectrometry (IMS-MS/MS) for Conformational Elucidation

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge-to-mass ratio as they drift through a buffer gas under an electric field. uni-due.dewikipedia.orghealthcare-in-europe.com When coupled with MS/MS (IMS-MS/MS), it adds an additional dimension of separation, allowing for the differentiation of isomers, conformers, and even charge states that might have similar m/z ratios in conventional MS. wikipedia.orguni-hannover.de This technique provides collision cross-section (CCS) values, which are directly related to the three-dimensional structure and conformation of the ions.

For this compound, IMS-MS/MS would be particularly valuable for:

Conformational analysis: Nucleoside derivatives can exist in various conformations due to the flexibility of the sugar ring and the orientation of the base relative to the sugar. IMS could potentially resolve different conformers of the molecular ion or its fragments, providing insights into their preferred gas-phase structures.

Distinguishing structural isomers: If other compounds with the same elemental formula but different connectivity or stereochemistry were present, IMS could help differentiate them based on their distinct collision cross-sections.

Understanding fragmentation mechanisms: By analyzing the CCS of fragment ions, researchers can gain a deeper understanding of how the molecule breaks apart, as different fragmentation pathways might lead to product ions with different shapes.

Table 2: Potential Insights from IMS-MS/MS of this compound

| Parameter Measured | Structural Information Provided |

| Collision Cross-Section (CCS) | Molecular shape, compactness, and conformational preferences |

| Drift Time | Separation based on size, shape, and charge |

| Isomer Separation | Differentiation of structural and stereoisomers with identical m/z |

Vibrational Spectroscopy of this compound (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups and molecular vibrations within a compound, offering a "chemical fingerprint." triprinceton.orgfrontiersin.org IR spectroscopy measures the absorption of infrared radiation when molecular vibrations cause a change in the dipole moment of the molecule. triprinceton.orgaidic.it Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which occurs when molecular vibrations cause a change in the polarizability of the molecule. triprinceton.organton-paar.com

For this compound, the expected characteristic vibrational modes would correspond to its key functional groups:

Pyrimidine-2,4-dione moiety: Characteristic stretching vibrations for C=O (carbonyl groups, typically around 1650-1750 cm⁻¹ in IR), C=C, and N-H (around 3100-3500 cm⁻¹ in IR) would be observed. Ring breathing modes and other skeletal vibrations would appear in both IR and Raman spectra.

Hydroxyl groups (-OH): The primary hydroxyl group on the tetrahydrofuran ring would exhibit O-H stretching vibrations (broad band around 3200-3600 cm⁻¹ in IR, depending on hydrogen bonding) and O-H bending vibrations.

Ether linkages (C-O-C): Asymmetric and symmetric C-O-C stretching vibrations would be present, typically in the 1000-1300 cm⁻¹ region.

Tert-butyldimethylsilyl (TBDMS) group: Characteristic Si-C stretching vibrations (around 800-1200 cm⁻¹) and C-H stretching and bending vibrations from the methyl and tert-butyl groups would be prominent. The Si-O bond would also have characteristic stretching frequencies.

Aliphatic C-H bonds: Stretching vibrations for C-H bonds (around 2800-3000 cm⁻¹) and bending vibrations (around 1350-1470 cm⁻¹) would be observed from the sugar ring and the TBDMS group.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Pyrimidine) | 1650-1750 (strong) | Strong, often complementary to IR |

| N-H (Pyrimidine) | 3100-3500 (broad) | Variable |

| O-H (Hydroxyl) | 3200-3600 (broad) | Variable |

| C-H (Aliphatic) | 2800-3000 | Strong |

| Si-C | 800-1200 | Strong |

| Si-O | 950-1100 | Variable |

| C-O-C (Ether) | 1000-1300 | Variable |

Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (Fluorescence) spectroscopy probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated systems and chromophores. sciforschenonline.orgunits.itbiocompare.com Fluorescence spectroscopy detects the emission of light by a molecule after it has absorbed photons, offering high sensitivity and specificity for fluorescent compounds. biocompare.compolytechnique.frloc.gov

For this compound, the primary chromophore is the pyrimidine-2,4-dione (uracil) moiety. This conjugated system is expected to exhibit characteristic absorption bands in the UV region.

UV-Vis Absorption: The pyrimidine base would show a strong absorption maximum (λmax) in the ultraviolet region, typically around 260-280 nm, characteristic of π→π* transitions within the conjugated ring system. The exact λmax and molar absorptivity would depend on the solvent and any subtle electronic effects from the attached sugar and silyl group.

Fluorescence Emission: Uracil and its derivatives can be fluorescent, although their quantum yields can vary. If this compound exhibits fluorescence, excitation at its absorption maximum would lead to an emission spectrum at a longer wavelength (Stokes shift). Fluorescence spectroscopy could be used for sensitive detection and quantification, and changes in the emission properties could provide insights into its environment or interactions.

Table 4: Expected Electronic Spectral Properties for this compound

| Spectroscopic Technique | Expected Feature | Information Gained |

| UV-Vis Absorption | λmax around 260-280 nm (pyrimidine chromophore) | Presence of conjugated system, electronic transitions |

| Fluorescence Emission | Emission at longer wavelength than excitation | Potential for sensitive detection, environmental probes |

Diffraction-Based Structural Analysis of this compound

Diffraction techniques provide direct information about the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography of this compound (Single Crystal, Powder Diffraction)

X-ray crystallography is the gold standard for determining the precise atomic structure of crystalline compounds. researchgate.netprotoxrd.comazolifesciences.com When a monochromatic X-ray beam interacts with a single crystal, it produces a diffraction pattern. youtube.com This pattern is then mathematically transformed to generate an electron density map, from which the positions of individual atoms, bond lengths, bond angles, and stereochemistry can be accurately determined. researchgate.netazolifesciences.com

For this compound, if suitable single crystals can be grown, X-ray crystallography would provide:

Absolute configuration: Crucial for chiral centers present in the sugar moiety.

Precise bond lengths and angles: Confirmation of the connectivity and hybridization of all atoms, including the Si-O and Si-C bonds of the TBDMS group.

Conformation of the sugar ring: Detailed puckering parameters of the tetrahydrofuran ring.

Orientation of the pyrimidine base: The relative orientation of the base with respect to the sugar.

Intermolecular interactions: Information on hydrogen bonding networks, π-π stacking, and other weak interactions that govern crystal packing.

In cases where single crystals are difficult to obtain or are too small, Powder X-ray Diffraction (PXRD) can be employed. While PXRD provides less detailed structural information than single-crystal X-ray diffraction, it can be used for phase identification, purity assessment, and sometimes for ab initio structure determination or Rietveld refinement for well-ordered polycrystalline samples. spera-pharma.co.jp

Integrated Multi-Technique Structural Elucidation Methodologies for this compound

The comprehensive structural elucidation of a complex molecule like this compound relies heavily on the synergistic application of multiple spectroscopic techniques. Each technique provides unique insights into different aspects of the molecular structure, and their combined interpretation leads to a robust and unambiguous structural assignment. The primary techniques employed typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often Infrared (IR) spectroscopy. chemicalbook.comaspect-analytics.comnih.govugent.bechemicalbook.inucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of organic structure elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. chemicalbook.comaspect-analytics.comucdavis.eduacadiau.casigmaaldrich.com For this compound, both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY) are crucial. ¹H NMR reveals the number of different proton environments and their coupling patterns, indicating adjacent protons. ¹³C NMR provides information on the carbon skeleton and different carbon environments. chemicalbook.comucdavis.edu 2D NMR experiments establish through-bond (COSY, HSQC, HMBC) and through-space (NOESY/ROESY) correlations, which are vital for piecing together fragments and determining relative stereochemistry. For example, HSQC correlates protons with their directly attached carbons, while HMBC reveals long-range proton-carbon correlations across two or three bonds. datainnovations.com

Illustrative ¹H NMR Data for this compound (Hypothetical) This table presents hypothetical ¹H NMR data that might be observed for this compound, demonstrating the type of information obtained. Actual experimental data would be more extensive and specific.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| 0.09 | s | 6H | Si(CH₃)₂ |

| 0.88 | s | 9H | SiC(CH₃)₃ |

| 1.85-2.15 | m | 2H | CH₂ (tetrahydrofuran) |

| 2.25-2.45 | m | 2H | CH₂ (pyrimidine) |

| 3.75-3.95 | m | 2H | CH₂O (hydroxymethyl) |

| 4.10-4.25 | m | 2H | CH (tetrahydrofuran) |

| 6.05 | t | 1H | H-1' (deoxyuridine) |

| 7.00 | d | 1H | H-6 (pyrimidine) |

| 8.40 | br s | 1H | NH (pyrimidine) |

Mass Spectrometry (MS): MS provides precise molecular weight information and fragmentation patterns, which are crucial for determining the molecular formula and identifying substructures. chemicalbook.comnih.govugent.bechemicalbook.inucdavis.edunih.gov High-resolution mass spectrometry (HRMS), particularly Electrospray Ionization (ESI-HRMS), is essential for confirming the exact molecular formula (this compound) by measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) experiments further fragment the molecular ion, yielding characteristic daughter ions that provide clues about the connectivity and presence of specific functional groups. nih.govchemicalbook.com For this compound, an ESI-HRMS experiment might show a protonated molecular ion [M+H]⁺ at m/z 343.1689.

Illustrative MS Fragmentation Data for this compound (Hypothetical) This table presents hypothetical MS/MS fragmentation data, illustrating how key fragments can provide structural insights.

| m/z (Fragment Ion) | Proposed Fragment Formula | Possible Structural Origin (Illustrative) |

| 343.1689 | [C₁₅H₂₆N₂O₅Si + H]⁺ | Protonated Molecular Ion |

| 271.1274 | [C₁₁H₁₉N₂O₅Si]⁺ | Loss of C₄H₇ (e.g., t-butyl group) |

| 227.0860 | [C₉H₁₅N₂O₄Si]⁺ | Further fragmentation of silyl group |

| 127.0550 | [C₅H₇N₂O₂]⁺ | Pyrimidine base fragment |

| 73.0470 | [C₃H₉Si]⁺ | Trimethylsilyl (B98337) fragment |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups by detecting characteristic vibrational frequencies. chemicalbook.comucdavis.edu For this compound, IR would confirm the presence of N-H (from pyrimidine), C=O (from pyrimidine and potentially ester/acid), O-H (from hydroxymethyl and potentially silyl ether), C-Si, and C-O stretches, providing initial clues about the molecule's composition.

The integration of data from these techniques allows chemists to construct a comprehensive picture of the molecular structure. NMR provides the connectivity, MS confirms the molecular formula and provides fragmentation clues, and IR identifies functional groups. This multi-technique approach is particularly powerful for novel or complex compounds where no reference spectra are available. chemicalbook.comaspect-analytics.com

Computational Assistance in this compound Structural Elucidation

Computational methods have become indispensable tools in modern structural elucidation, complementing experimental data by generating, filtering, and predicting structures and spectroscopic properties. This assistance significantly reduces the time and effort required for complex elucidations, such as that of this compound.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software platforms designed to determine molecular structures from spectroscopic data. nih.gov These systems automate and enhance the traditional manual process of structure determination, which can be complex and time-consuming, especially for molecules with multiple stereocenters or rings.

The core principles behind CASE systems involve:

Spectral Analysis: Interpreting raw spectroscopic data (e.g., NMR chemical shifts, coupling constants, MS m/z values, and fragmentation patterns) to derive structural constraints and fragments.

Structure Generation: Generating all possible molecular structures that are consistent with the molecular formula and the derived structural constraints. This process often utilizes graph theory and combinatorial algorithms to enumerate constitutional isomers. datainnovations.com

Structure Filtering and Ranking: Comparing the predicted spectra of generated candidate structures with the experimental data. Structures inconsistent with the experimental observations are filtered out. The remaining candidates are then ranked based on how well their predicted spectral data matches the experimental data.

For this compound, a CASE system would take the molecular formula and the collected NMR (¹H, ¹³C, COSY, HSQC, HMBC) and MS data as input. It would then generate a set of plausible candidate structures. For instance, given the presence of a silicon atom and common protecting groups like tert-butyldimethylsilyl (TBDMS), the system would consider various positions for this group and the pyrimidine and tetrahydrofuran moieties. The system then calculates predicted NMR chemical shifts and fragmentation patterns for each candidate structure and compares them against the experimental data. This iterative process allows for the rapid identification of the most probable structure, significantly reducing the ambiguity that can arise from manual interpretation, especially when dealing with complex correlations or limited data. Commercial software like ACD/Structure Elucidator is a prominent example of a CASE system that has been shown to outperform human expertise in certain complex cases.

Universal Fragmentation Model (UFM) in MS Data Interpretation

The Universal Fragmentation Model (UFM) is a computational approach specifically developed to predict and interpret fragmentation pathways in tandem mass spectrometry (MS/MS) experiments. nih.gov This model is particularly valuable for complex molecules like this compound, where fragmentation can involve intricate rearrangement chemistries beyond simple bond cleavages. nih.gov

UFM combines gas-phase ion chemistry and computational modeling to generate and test dissociation hypotheses. nih.gov It considers the entire complexity of the fragmentation process, including the excitation of molecular ions, structural changes upon energy uptake, and subsequent dissociations. A unique feature of UFM is its ability to predict rearrangement chemistries, which are often difficult to rationalize manually, thereby validating complex fragmentation behavior. nih.gov It works with 3D molecular structures for both ionic and neutral species involved in fragmentation pathways, using classical and quantum chemical calculations to assess predicted patterns, structures, and energetics.

For this compound, UFM would be applied to predict the various fragment ions observed in the MS/MS spectrum. For example, the loss of a tert-butyl group or a dimethylsilyl group, or fragments related to the pyrimidine or tetrahydrofuran rings, could be predicted and their formation mechanisms elucidated. By accurately predicting these complex fragmentation patterns, UFM helps to confirm proposed structures or differentiate between isomeric candidates that might yield similar molecular ions but distinct fragmentation pathways. nih.gov This computational tool helps to bridge the information gap between the high sensitivity of MS and the detailed structural information provided by NMR. nih.gov

Illustrative UFM-Predicted Fragmentation Pathways for this compound (Hypothetical) This table demonstrates how UFM might predict specific fragmentation events and their corresponding m/z values, including potential rearrangements.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragmentation Pathway (Illustrative) |

| 343.1689 | 285.1278 | Loss of C₄H₈ (isobutylene, from t-butyl) + H₂O rearrangement |

| 343.1689 | 271.1274 | Loss of C₄H₇ (t-butyl radical) + H⁺ |

| 271.1274 | 199.0860 | Loss of Si(CH₃)₂O (from silyl ether) |

| 343.1689 | 127.0550 | Cleavage to yield protonated pyrimidine base |

| 343.1689 | 73.0470 | Cleavage to yield trimethylsilyl cation |

Machine Learning Approaches for Structural Prediction

Machine learning (ML) approaches are increasingly being employed in chemical sciences for various predictive tasks, including molecular property prediction and structural elucidation. nist.gov These methods leverage large datasets to learn complex relationships between chemical structures, their representations, and observable properties or spectra. nist.gov

For structural prediction of this compound, ML can be applied in several ways:

Spectral Prediction and Matching: ML models can be trained on extensive databases of known compounds and their corresponding NMR or MS spectra. nist.gov Given the experimental spectra of this compound, an ML model could predict key spectral parameters (e.g., ¹H and ¹³C NMR chemical shifts) or directly suggest candidate structures by matching the observed spectra to a learned library of spectral-structure relationships. This is particularly useful for identifying substructures or even entire molecules if they are similar to compounds in the training data.

Molecular Property Prediction: Beyond direct structure prediction, ML can predict various molecular properties from the chemical structure, such as solubility, reactivity, or even biological activity. While not directly structural elucidation, these predictions can help prioritize or validate candidate structures by checking consistency with observed properties. nist.gov

Generative Models: Advanced ML techniques, such as deep learning and generative adversarial networks, can even generate novel molecular structures that fit a given set of constraints, including desired spectral features or substructures. This could be applied to this compound if certain fragments are known, and the model needs to propose ways to connect them while adhering to the molecular formula.

Improving Existing Elucidation Tools: ML can enhance components of CASE systems, for example, by improving the accuracy of spectral prediction algorithms or optimizing the filtering process based on learned patterns of spectral consistency.

The success of ML in structural prediction for compounds like this compound is predicated on the quality of molecular representations (e.g., molecular fingerprints, graph-based representations) and the availability of well-curated, high-quality spectroscopic datasets for training. nist.gov As data repositories grow and ML algorithms become more sophisticated, these approaches are becoming increasingly powerful in accelerating and improving the accuracy of structural elucidation.

Reactivity and Mechanistic Investigations of C15h26n2o5si

Fundamental Reaction Types Exhibited by C15H26N2O5Si

The reactivity of 5'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine is characterized by a range of transformations centered around the silyl (B83357) ether linkage, the deoxyribose sugar ring, and the pyrimidine (B1678525) base. These reactions are pivotal for the synthesis of complex nucleoside analogs and oligonucleotides.

Substitution Reactions (Nucleophilic, Electrophilic, Free Radical)

Nucleophilic Substitution: The most prominent nucleophilic substitution reactions involving 5'-O-TBDMS-dU are centered on the cleavage of the silicon-oxygen bond of the TBDMS protecting group. This deprotection is a critical step in synthetic routes and is typically achieved by nucleophilic attack of a fluoride (B91410) ion on the silicon atom. Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly employed for this purpose. The reaction proceeds via a pentacoordinate silicon intermediate, leading to the regeneration of the 5'-hydroxyl group.

The 3'-hydroxyl group of 5'-O-TBDMS-dU is also a site for nucleophilic substitution, where it can be converted into other functional groups. For instance, it can be transformed into a phosphoramidite, a key building block for automated oligonucleotide synthesis. This involves the reaction of the 3'-hydroxyl group with a phosphitylating agent in the presence of a weak acid activator.

Electrophilic Substitution: The uracil (B121893) ring of 5'-O-TBDMS-dU can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the carbonyl groups deactivates the ring towards many common electrophiles. wikipedia.org However, under specific conditions, electrophilic attack at the C5 position is possible. For example, halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst can introduce a halogen atom at the C5 position. The general mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Addition Reactions to this compound Moieties

The C5-C6 double bond of the uracil moiety in 5'-O-TBDMS-dU is susceptible to addition reactions. For instance, it can undergo radical-mediated additions. Studies on related uridine (B1682114) derivatives have shown that radicals can add to the C5 or C6 position of the uracil base. For example, the addition of hydroxyl radicals can lead to the formation of 5,6-dihydroxy-5,6-dihydrouridine derivatives. nih.gov While specific studies on radical additions to 5'-O-TBDMS-dU are not extensively documented, the reactivity is expected to be analogous to other uracil-containing nucleosides.

Elimination Reactions from this compound

Elimination reactions involving 5'-O-TBDMS-dU are primarily associated with the removal of the TBDMS protecting group under certain conditions, which can also be viewed from an elimination perspective, particularly in the gas phase during mass spectrometry analysis. In solution, the fluoride-mediated deprotection is mechanistically a nucleophilic substitution at the silicon center. However, base-catalyzed elimination reactions can occur on the sugar moiety if suitable leaving groups are introduced at the 3' or other positions.

Rearrangement Reactions Involving this compound Skeletons

Rearrangement reactions involving the skeletal framework of 5'-O-TBDMS-dU are not commonly observed under standard synthetic conditions. However, silyl group migration is a known phenomenon in polyhydroxylated, silylated compounds. Under certain conditions, such as in the presence of acid or base, or during mass spectrometric analysis, the TBDMS group could potentially migrate from the 5'-oxygen to the 3'-oxygen. cdnsciencepub.com This type of intramolecular rearrangement proceeds through a cyclic intermediate. Additionally, silyl glyoxylates, which share the feature of a silicon-oxygen bond, are known to undergo a cdnsciencepub.comnih.gov-Brook rearrangement. fgcu.edu While not directly applicable to 5'-O-TBDMS-dU itself, it highlights the potential for rearrangements in related organosilicon compounds.

Oxidation and Reduction Processes of this compound

Oxidation: The 3'-hydroxyl group of 5'-O-TBDMS-dU can be oxidized to a ketone using various oxidizing agents, such as those employed in Swern or Dess-Martin periodinane oxidations. This transformation is a key step in the synthesis of 3'-keto nucleosides, which are valuable intermediates for the preparation of various modified nucleosides. Furthermore, the TBDMS ether itself can be susceptible to oxidation under specific conditions. For instance, benzylic TBDMS ethers can be oxidized to the corresponding carbonyl compounds using reagents like chromium trioxide and periodic acid. organic-chemistry.orgresearchgate.net While the TBDMS group in 5'-O-TBDMS-dU is attached to a primary aliphatic alcohol, its oxidative stability is an important consideration in synthetic planning.

Reduction: The uracil moiety of 5'-O-TBDMS-dU can be reduced, for example, by catalytic hydrogenation, to yield the corresponding 5,6-dihydrouracil derivative. This reaction saturates the C5-C6 double bond of the pyrimidine ring. Reductive cleavage of the C-O bond at the 2' position of the deoxyribose ring is a more complex transformation but is a known process in nucleoside chemistry to generate 2',3'-dideoxynucleosides, though this typically requires prior functionalization of the 2'-position. nih.gov

Elucidation of Reaction Mechanisms involving this compound

The mechanistic understanding of reactions involving 5'-O-TBDMS-dU is largely extrapolated from studies on similar TBDMS-protected nucleosides and fundamental organic reaction mechanisms.

The fluoride-promoted desilylation is a well-studied process. The high affinity of fluorine for silicon drives the reaction. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a trigonal bipyramidal, pentacoordinate intermediate. This is followed by the departure of the 5'-alkoxide, which is then protonated upon workup to yield the free 5'-hydroxyl group. The reaction is generally considered to proceed via an SN2-type mechanism at the silicon center.

For electrophilic substitution on the uracil ring, the mechanism follows the classical pathway for electrophilic aromatic substitution. The electrophile adds to the C5 position, forming a resonance-stabilized carbocationic intermediate (arenium ion). The positive charge is delocalized over the uracil ring, including the nitrogen and oxygen atoms. In the final step, a base removes the proton from the C5 position, restoring the aromaticity of the pyrimidine ring.

Mechanistic investigations of oxidation and reduction reactions often involve the study of reaction kinetics, intermediates, and stereochemical outcomes. For example, the oxidation of the 3'-hydroxyl group to a ketone proceeds through the formation of an intermediate, such as a chlorosulfonium salt in the Swern oxidation, which then undergoes base-induced elimination to yield the ketone.

Data Tables

Table 1: Common Reagents for Deprotection of the 5'-O-TBDMS Group

| Reagent | Solvent | Typical Conditions |

| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (B95107) (THF) | Room temperature |

| Hydrofluoric acid-pyridine (HF-Py) | Pyridine/THF | 0 °C to room temperature |

| Triethylamine trihydrofluoride (Et3N·3HF) | Triethylamine/THF | Room temperature |

| Acetic acid | Water/THF | Elevated temperature |

Table 2: Representative Reactions of 5'-O-TBDMS-dU

| Reaction Type | Reagent(s) | Product Type |

| Deprotection | TBAF | 2'-deoxyuridine (B118206) |

| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 3'-Phosphoramidite of 5'-O-TBDMS-dU |

| Oxidation | Dess-Martin periodinane | 5'-O-TBDMS-3'-keto-2'-deoxyuridine |

| Halogenation (at C5) | N-Bromosuccinimide (NBS) | 5-Bromo-5'-O-TBDMS-2'-deoxyuridine |

Kinetic and Thermodynamic Aspects of this compound Reactivity

Beyond the mechanistic pathway, the speed and energy changes associated with the reactions of this compound are critical for its practical application.

Experimental determination of reaction rates is typically carried out by monitoring the concentration of reactants or products over time using spectroscopic methods. The data obtained is then used to develop kinetic models that can predict the reaction behavior under different conditions. The rates of reactions involving this compound are found to be highly dependent on factors such as temperature, solvent, and the presence of catalysts.

Table 2: Factors Influencing the Reaction Rate of this compound

| Factor | Observed Effect on Reaction Rate |

|---|---|

| Temperature | Increased temperature generally leads to a significant increase in reaction rate. |

| Solvent Polarity | Polar aprotic solvents have been shown to accelerate certain nucleophilic substitution reactions. |

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It is a key parameter derived from kinetic studies, often determined using the Arrhenius equation by measuring reaction rates at different temperatures. Reaction coordinate analysis, typically performed computationally, provides a detailed view of the energy changes as the reactants are converted into products, passing through the transition state. This analysis helps to rationalize the observed activation energies and provides further insight into the nature of the transition state.

Chemo-, Regio-, and Stereoselectivity Control in 5'-O-tert-Butyldimethylsilyl-thymidine Reactions

The strategic placement of a bulky tert-butyldimethylsilyl (TBDMS) group at the 5'-position of the deoxyribose ring in thymidine (B127349) profoundly influences the reactivity of the entire molecule. This substitution is a key step in synthetic organic chemistry, allowing for precise control over subsequent chemical modifications. By leaving the 3'-hydroxyl group and the N3 position of the thymine (B56734) base as the primary reactive sites, the 5'-O-TBDMS group enables chemists to direct reactions with a high degree of chemo-, regio-, and stereoselectivity.

Chemoselectivity and Regioselectivity:

The presence of the 5'-O-TBDMS protecting group leaves two primary nucleophilic sites available for reaction: the secondary hydroxyl group at the 3'-position of the sugar (3'-OH) and the nitrogen atom at the 3-position of the thymine ring (N3). The selective functionalization of one site over the other (chemoselectivity) at its specific location (regioselectivity) can be effectively controlled by the choice of solvent and reaction conditions.

Research has demonstrated that solvent polarity plays a critical role in directing the outcome of alkylation reactions on 5'-O-TBDMS-thymidine. Aprotic polar solvents with low dielectric constants favor O-alkylation at the 3'-hydroxyl group, whereas those with high dielectric constants promote N-alkylation at the N3 position of the thymine base.

This selectivity is attributed to the differential solvation of the nucleophilic centers. In solvents with low dielectric constants, such as tetrahydrofuran (THF), the 3'-alkoxide, formed by deprotonation with a base like sodium hydride (NaH), is more accessible and reactive. Conversely, solvents with high dielectric constants, like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are better at solvating ions and promoting the reactivity of the N3 anion of the thymine ring.

Detailed findings from studies on the alkylation of 5'-O-TBDMS-thymidine with allyl bromide under the influence of different solvents highlight this pronounced regioselectivity.

| Entry | Solvent | Dielectric Constant (εᵣ) | Activation Method | Product Distribution (3'-O-Alkylation) | Product Distribution (N3-Alkylation) | Product Distribution (O,N-Dialkylation) |

|---|---|---|---|---|---|---|

| 1 | Dioxane | 2.21 | Ultrasound | 83% | 0% | 0% |

| 2 | THF | 7.58 | Ultrasound | 95% | 0% | 0% |

| 3 | CH₂Cl₂ | 8.93 | Ultrasound | 87% | 0% | 0% |

| 4 | DMF | 37.0 | Ultrasound | 0% | 95% | 0% |

| 5 | DMSO | 46.7 | Ultrasound | 0% | 96% | 0% |

Data adapted from a 2008 study on the solvent-controlled regioselective protection of 5'-O-protected thymidine.

Stereoselectivity Control:

The stereochemical outcome of reactions at the sugar moiety is significantly influenced by the steric bulk of the 5'-O-TBDMS group. This group effectively shields the 'top' (or β-face) of the furanose ring, compelling incoming reagents to approach from the less sterically hindered 'bottom' (or α-face).

This principle is fundamental in the synthesis of nucleoside analogues with modified stereochemistry at the 3'-position. For example, if the 3'-hydroxyl group of 5'-O-TBDMS-thymidine were oxidized to a ketone, the subsequent stereoselective reduction to a hydroxyl group would be directed by the 5'-silyl ether. The hydride reagent would preferentially attack from the less hindered α-face, leading predominantly to the formation of the 3'-epi-thymidine derivative, where the hydroxyl group is in the α-configuration (down), rather than the natural β-configuration (up).

Similarly, in reactions involving the formation of furanoid glycals, which are key intermediates for C-nucleosides, bulky protecting groups at the 3'- and 5'-positions are crucial for controlling stereoselectivity. The presence of a bulky group on the C-3' position, for instance, directs the approach of a nucleobase from the β-face of the glycal, resulting in the desired β-C-nucleoside. The 5'-O-TBDMS group plays a vital role in this strategy by facilitating the initial reaction and influencing the conformational stability of the intermediates, thereby ensuring high stereocontrol.

Theoretical and Computational Studies on C15h26n2o5si

Quantum Chemical Analysis of C15H26N2O5Si

Quantum chemical methods, rooted in quantum mechanics, provide a detailed description of the electronic structure of molecules. For this compound, these approaches are invaluable for understanding bonding, charge distribution, and potential reactivity sites.

Ab Initio Calculations for this compound Systems

Ab initio methods, meaning "from the beginning," derive molecular properties directly from fundamental physical constants without empirical parameters acspublisher.com. These calculations solve the electronic Schrödinger equation, offering high accuracy for predicting molecular structures, reaction mechanisms, and spectroscopic properties mdpi.comnist.govnih.gov. For a molecule of this compound's size, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), can be computationally demanding but provide a robust foundation for understanding its intrinsic electronic nature nist.gov.

Applications for this compound could include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, which are critical for understanding molecular shape and flexibility acs.org.

Energetic Properties: Calculating formation enthalpies, atomization energies, and conformational energies, providing insights into the molecule's stability and preferred states nist.govnih.gov.

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural verification and identification of functional groups researchgate.netkg.ac.rs.

Reaction Pathways: Elucidating potential reaction mechanisms by identifying transition states and activation barriers, particularly relevant for understanding the removal or transformation of the silyl (B83357) protecting group or reactions involving the nucleobase moiety mdpi.com.

An illustrative example of ab initio derived properties for this compound might include:

| Property | Value (Illustrative) | Method/Basis Set (Illustrative) |

| Total Energy | -2500.1234 Ha | HF/6-31G(d) |

| Dipole Moment | 3.25 Debye | HF/6-31G(d) |

| HOMO Energy | -7.89 eV | MP2/6-31G(d) |

| LUMO Energy | -1.23 eV | MP2/6-31G(d) |

| Si-O Bond Length (average) | 1.63 Å | MP2/6-31G(d) |

Density Functional Theory (DFT) Studies on this compound Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum chemical method that offers a favorable balance between computational cost and accuracy, making it suitable for larger molecular systems like this compound researchgate.netrflow.ai. DFT focuses on the electron density rather than the complex many-electron wavefunction, simplifying calculations while still providing reliable results for ground-state properties researchgate.net.

For this compound, DFT studies can provide detailed information on:

Electronic Structure: Calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity, electron transport characteristics, and optical properties mdpi.comresearchgate.netmdpi.comnih.gov. The HOMO-LUMO gap provides insights into the molecule's chemical hardness/softness and electronic excitations researchgate.net.

Molecular Electrostatic Potential (MEP): Mapping the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack, which is essential for predicting reactivity and intermolecular interactions researchgate.netnih.gov.

Spectroscopic Properties: Prediction of UV-Vis spectra, NMR chemical shifts, and vibrational frequencies, aiding in the interpretation of experimental data and structural characterization researchgate.netkg.ac.rsnih.gov.

Reactivity and Reaction Mechanisms: Investigating bond dissociation energies, transition states, and reaction pathways, especially for the silyl group's cleavage or modifications to the nucleobase mdpi.comnumberanalytics.com. The unique reactivity patterns of organosilicon compounds, often deviating from carbon analogues, can be explored through DFT mdpi.comresearchgate.net.

An illustrative table of DFT-derived electronic properties for this compound might include:

| Property | Value (Illustrative) | Functional/Basis Set (Illustrative) |

| HOMO Energy | -6.55 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -0.98 eV | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 5.57 eV | B3LYP/6-31G(d,p) |

| Global Hardness (η) | 2.78 eV | B3LYP/6-31G(d,p) |

| Global Softness (S) | 0.18 eV⁻¹ | B3LYP/6-31G(d,p) |

| Maximum Electrophilicity Index | 3.12 eV | B3LYP/6-31G(d,p) |

Semi-Empirical Methods for Large-Scale this compound Systems

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but introduce significant approximations and incorporate empirical parameters derived from experimental data or high-level ab initio calculations numberanalytics.comwikipedia.orgnumberanalytics.com. This parameterization significantly reduces computational cost, making these methods highly efficient for very large molecular systems or for exploring complex potential energy surfaces numberanalytics.commpg.dersc.org.

For this compound, semi-empirical methods like AM1 (Austin Model 1) or PM3 (Parametric Method 3) are particularly useful for:

Rapid Geometry Optimization: Obtaining reasonable molecular geometries and conformational energies quickly, especially when exploring a large number of possible conformers numberanalytics.com.

Preliminary Studies: Providing initial insights into molecular properties and reactivity before investing in more computationally intensive DFT or ab initio calculations mpg.de.

Large-Scale Simulations: When this compound is part of a larger system, such as in a solvent or interacting with a surface, semi-empirical methods can be integrated into hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) schemes to treat the quantum mechanical region efficiently wikipedia.org.

Conformational Analysis: Exploring the conformational landscape of the flexible this compound molecule, identifying local minima and energy barriers between different conformers numberanalytics.comnumberanalytics.com.

An illustrative table comparing conformational energies of this compound using different semi-empirical methods might be:

| Conformer | AM1 Energy (kcal/mol) (Illustrative) | PM3 Energy (kcal/mol) (Illustrative) |

| Conformer A | 0.0 | 0.0 |

| Conformer B | +1.5 | +1.8 |

| Conformer C | +2.7 | +2.5 |

| Conformer D | +4.1 | +4.3 |

Molecular Modeling and Simulation of this compound Architectures

Molecular modeling and simulation techniques, particularly molecular mechanics (MM) and molecular dynamics (MD), are essential for studying the dynamic behavior of molecules and their interactions over time wikipedia.orgresearchgate.net. These methods use classical mechanics and empirical force fields to describe interatomic forces, enabling the simulation of larger systems and longer timescales than quantum chemical methods wikipedia.orgwustl.edu.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) uses a simplified potential energy function based on classical physics to calculate the energy of a molecule as a function of its atomic coordinates acs.org. Molecular dynamics (MD) extends this by simulating the time-evolution of a molecular system, allowing the exploration of conformational changes and dynamic properties at finite temperatures wikipedia.orgwustl.edunih.gov. For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape.

Applications for this compound could include:

Conformational Sampling: Exploring the various accessible conformations of this compound, identifying low-energy states and the transitions between them csic.eslibretexts.orgyoutube.com. This is particularly important for molecules with multiple rotatable bonds, such as the sugar and silyl moieties in this compound.

Temperature Effects: Investigating how temperature influences the conformational equilibrium and dynamic behavior of this compound in different environments ippi.ac.ir.

An illustrative table of conformational energies and populations from MD simulations for this compound might be:

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) | RMSD from Global Minimum (Å) (Illustrative) |

| Global Minima | 0.0 | 45.2 | 0.0 |

| Conformer 1 | 0.8 | 28.5 | 0.7 |

| Conformer 2 | 1.5 | 16.3 | 1.2 |

| Conformer 3 | 2.1 | 10.0 | 1.8 |

Investigation of Intermolecular Interactions and Aggregation Behavior of this compound

Molecular dynamics simulations are powerful tools for studying how molecules interact with each other and with their environment, including solvent molecules or other this compound molecules researchgate.netcombinatorialpress.commdpi.commdpi.com. Given the presence of nitrogen, oxygen, and silicon atoms, this compound can engage in various types of intermolecular interactions.

Key aspects of intermolecular interactions and aggregation behavior that could be investigated include:

Hydrogen Bonding: Identifying and quantifying hydrogen bonds formed between the hydroxyl groups, pyrimidine (B1678525) nitrogen atoms, and oxygen atoms of this compound with itself or with solvent molecules rsc.orgugent.beillinois.edunih.gov.

Tetrel Bonds: Investigating specific interactions involving the silicon atom, which can act as a Lewis acid and form "tetrel bonds" with electron donors, influencing the molecule's self-assembly or interactions with other species nih.gov.

Aggregation Studies: Simulating the self-assembly of this compound molecules in solution to understand potential aggregation pathways, cluster formation, and the stability of such aggregates combinatorialpress.commdpi.com. This is particularly relevant for understanding its behavior in solution or as a component in materials.

Solvent Effects: Studying the influence of different solvents on the conformation, stability, and aggregation of this compound by modeling explicit solvent molecules csic.esmdpi.com.

An illustrative table of intermolecular interaction energies for this compound with a hypothetical interacting partner (e.g., water or another this compound molecule) might be:

| Interaction Type | Interaction Energy (kcal/mol) (Illustrative) | Contributing Atoms (Illustrative) |

| Hydrogen Bond (O-H···N) | -4.5 | Hydroxyl O, Pyrimidine N |

| Hydrogen Bond (N-H···O) | -3.8 | Pyrimidine N, Hydroxyl O |

| Van der Waals | -2.1 | TBDMS group, Tetrahydrofuran (B95107) ring |

| Tetrel Bond (Si···O) | -1.2 | Silicon, Oxygen |

| Total Intermolecular | -11.6 | - |

Prediction of Spectroscopic Properties of this compound

Computational methods are routinely used to predict various spectroscopic properties, aiding in the characterization and identification of molecules. For this compound, such predictions would involve calculating its response to electromagnetic radiation across different spectral ranges.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining molecular structure. Computational NMR prediction involves calculating the shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si) within the molecule, which are then converted into chemical shifts relative to a standard reference compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, often coupled with various basis sets and solvation models to account for environmental effects.

For this compound, computational NMR prediction would involve:

Geometry Optimization: First, the most stable conformers of this compound would be identified and optimized using quantum chemical methods (e.g., DFT).

Chemical Shift Calculation: NMR parameters, including isotropic chemical shifts (δ) and anisotropic shielding tensors, would be calculated for each atom.

Coupling Constant Prediction: Spin-spin coupling constants (J-couplings), which provide information about connectivity and dihedral angles, can also be computed.

While specific data for this compound is not available in the conducted searches, a hypothetical output from such a study might look like the following illustrative table, demonstrating the type of data that would be generated:

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| H-C(alkyl) | 0.8 - 2.5 | 6.5 - 7.5 |

| H-C(sugar) | 3.5 - 5.5 | 2.0 - 8.0 |

| H-N | 8.0 - 10.0 | N/A |

| H-Si(CH₃)₂ | 0.0 - 0.5 | N/A |

Note: This table presents illustrative data to demonstrate the type of information obtained from computational NMR predictions and is not specific to this compound.

Vibrational (IR/Raman) Spectra: Computational vibrational spectroscopy involves calculating the normal modes of vibration of a molecule and their corresponding frequencies and intensities. This is typically done by computing the Hessian matrix (matrix of second derivatives of energy with respect to nuclear coordinates) at an optimized molecular geometry.

Infrared (IR) Spectroscopy: Predicts absorption bands based on changes in dipole moment during vibration.

Raman Spectroscopy: Predicts scattering intensities based on changes in polarizability during vibration.

For this compound, simulated IR and Raman spectra would provide a theoretical fingerprint, useful for comparison with experimental data and for assigning specific functional group vibrations. These simulations can account for anharmonic effects and temperature by employing molecular dynamics simulations.

Table 2: Illustrative Predicted IR Vibrational Frequencies and Intensities for this compound (Hypothetical Data)

| Functional Group | Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) |

| O-H stretch | 3200 - 3500 | Strong |

| N-H stretch | 3100 - 3400 | Medium |

| C=O stretch | 1650 - 1750 | Very Strong |

| Si-C stretch | 700 - 800 | Medium |

Note: This table presents illustrative data to demonstrate the type of information obtained from computational IR predictions and is not specific to this compound.

Electronic (UV-Vis) Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis spectra. It calculates the energies and oscillator strengths of electronic excitations, which correspond to the wavelengths and intensities of absorption bands. For this compound, TD-DFT calculations would predict the absorption maxima (λmax) and their corresponding molar absorptivities (ε) or oscillator strengths, providing insights into the electronic structure and potential chromophores within the molecule.

Table 3: Illustrative Predicted UV-Vis Absorption Maxima for this compound (Hypothetical Data)

| Transition Type | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π→π | 260 - 280 | 0.1 - 0.5 |

| n→π | 200 - 220 | 0.01 - 0.1 |

Note: This table presents illustrative data to demonstrate the type of information obtained from computational UV-Vis predictions and is not specific to this compound.

Computational Reaction Mechanism Studies for this compound Transformations

Computational studies of reaction mechanisms aim to elucidate the step-by-step processes by which molecules transform, including identifying intermediates and transition states, and calculating energy barriers.

A critical aspect of understanding reaction kinetics is the identification of transition states (TS). A transition state represents the highest energy point along the minimum energy pathway connecting reactants to products. Computational methods for transition state localization typically involve:

Initial Guess: Providing an educated guess for the transition state geometry, often based on chemical intuition or reaction coordinate scans.

Optimization: Employing specialized optimization algorithms (e.g., Berny, QST2/QST3, Nudged Elastic Band (NEB)) to locate the saddle point on the potential energy surface.

Frequency Analysis: Confirming the located structure as a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

For transformations involving this compound, such as hydrolysis of the silyl ether or reactions of the nucleobase, locating transition states would allow for the calculation of activation energies (energy difference between the transition state and reactants), which directly correlate with reaction rates.

Table 4: Illustrative Energy Barriers for a Hypothetical Transformation of this compound (Hypothetical Data)

| Reaction Step (Illustrative) | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Silyl ether hydrolysis (Step 1) | 0.0 | 25.0 | -5.0 | 25.0 |

| Nucleobase modification (Step 2) | -5.0 | 30.0 | -15.0 | 35.0 |

Note: This table presents illustrative data to demonstrate the type of information obtained from transition state and energy barrier calculations and is not specific to this compound.

Once transition states are identified, the intrinsic reaction coordinate (IRC) pathway can be explored. The IRC connects reactants, transition states, and products, providing a detailed energy profile of the entire reaction. This exploration helps to understand the sequence of bond breaking and bond forming events.